molecular formula C17H26N4O3 B10895355 1-methyl-N-(2-methylcyclohexyl)-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

1-methyl-N-(2-methylcyclohexyl)-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10895355
M. Wt: 334.4 g/mol
InChI Key: QAUCEICDDXYSPX-UHFFFAOYSA-N
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Description

1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methyl group: Methylation can be done using methyl iodide in the presence of a base.

    Cyclohexyl group addition: This step might involve the reaction of the intermediate with 2-methylcyclohexylamine.

    Morpholinocarbonyl group addition: This can be introduced through the reaction with morpholine and a suitable carbonylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the cyclohexyl group.

    N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the methyl group.

Uniqueness

1-METHYL-N~5~-(2-METHYLCYCLOHEXYL)-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the methyl and cyclohexyl groups, which might confer specific biological activities or chemical properties not seen in similar compounds.

Properties

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-N-(2-methylcyclohexyl)-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H26N4O3/c1-12-5-3-4-6-13(12)18-16(22)15-11-14(19-20(15)2)17(23)21-7-9-24-10-8-21/h11-13H,3-10H2,1-2H3,(H,18,22)

InChI Key

QAUCEICDDXYSPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC(=NN2C)C(=O)N3CCOCC3

Origin of Product

United States

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